molecular formula C20H12N2NiO4 B14706806 Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- CAS No. 14406-66-7

Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)-

Cat. No.: B14706806
CAS No.: 14406-66-7
M. Wt: 403.0 g/mol
InChI Key: UVOQSRGVSWHESM-UHFFFAOYSA-L
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Description

Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is a coordination compound that features nickel as the central metal atom coordinated to two 1-(nitroso-kappaN)-2-naphthalenolato-kappaO ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- typically involves the reaction of nickel salts with 1-(nitroso-kappaN)-2-naphthalenolato ligands under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nickel salts and ligands to ensure the quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .

Scientific Research Applications

Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and facilitate electron transfer processes. The compound’s molecular targets include enzymes and other proteins that play key roles in cellular functions. The pathways involved in its mechanism of action are often related to redox reactions and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- apart from similar compounds is its unique ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications .

Properties

CAS No.

14406-66-7

Molecular Formula

C20H12N2NiO4

Molecular Weight

403.0 g/mol

IUPAC Name

nickel(2+);1-nitrosonaphthalen-2-olate

InChI

InChI=1S/2C10H7NO2.Ni/c2*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h2*1-6,12H;/q;;+2/p-2

InChI Key

UVOQSRGVSWHESM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Ni+2]

Origin of Product

United States

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